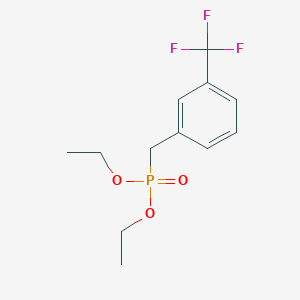

5-Fluoro-1,2-benzothiazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-1,2-benzothiazol-3-one and its derivatives have been extensively studied due to their potent antitumor properties and potential applications in medical imaging and as fluorescent probes. These compounds exhibit selective cytotoxicity against certain cancer cell lines and have been the subject of various synthetic strategies to enhance their biological activity and physicochemical properties 10.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles has been achieved through various methods, including the Jacobsen cyclization of precursor thiobenzanilides and modifications to this process to obtain pure samples of target compounds . Gallium(III) triflate has been used as a catalyst for the one-pot synthesis of fluorinated benzothiazolines, demonstrating the influence of fluorine atoms on the formation of five-membered heterocycles . Additionally, click chemistry approaches have been employed to create fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives . The synthesis of radiolabeled 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole with fluorine-18 has also been reported, which is significant for potential applications in cancer imaging10.

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of fluorine atoms, which are strategically placed to enhance the biological activity and metabolic stability of these compounds. The introduction of fluorine atoms has been shown to thwart metabolic inactivation and improve the antitumor efficacy of these molecules . The structure-activity relationship is further evidenced by the synthesis of various analogues and their evaluation against cancer cell lines .

Chemical Reactions Analysis

Fluorinated benzothiazoles undergo metabolic transformations in sensitive cancer cells, which is essential for their antiproliferative activity. These transformations involve cytochrome P450 enzymes, particularly CYP1A1, which metabolize the compounds into reactive species that can bind covalently to macromolecules within the cells . The ability to induce CYP1A1 expression and become metabolized is closely associated with the antiproliferative activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzothiazoles, such as solubility and stability, have been modified through the introduction of fluorine atoms and conjugation with amino acids to create prodrugs. These modifications aim to overcome limitations posed by the lipophilicity of the parent compounds, resulting in water-soluble, chemically stable prodrugs that can regenerate the active parent amine in vivo . The high sensitivity to pH and selectivity in metal cations of certain benzothiazole derivatives also highlight their potential as fluorescent probes .

Applications De Recherche Scientifique

Antitumor Properties

Synthesis and Biological Properties for Cancer Treatment : Fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives of 5-Fluoro-1,2-benzothiazol-3-one, have been synthesized and evaluated for their cytotoxic properties in vitro. These compounds were found to be potently cytotoxic against certain human breast cancer cell lines but inactive against others, suggesting a potential for targeted cancer therapy (Hutchinson et al., 2001).

Amino Acid Prodrugs of Antitumor Benzothiazoles : Research into the development of water-soluble, chemically stable prodrugs for this compound derivatives has shown promising results in overcoming limitations posed by the drug's lipophilicity. These prodrugs have demonstrated efficacy in retarding the growth of breast and ovarian xenograft tumors in preclinical models (Bradshaw et al., 2002).

DNA Damage and Cell Cycle Arrest in Cancer Cells : Studies have shown that this compound derivatives can cause DNA damage and cell cycle arrest in certain cancer cells, highlighting their potential mechanism of action in antitumor activity (Trapani et al., 2003).

Fluorescent Probes and Sensing Applications

Fluorescent Chemosensor for pH Detection : A benzothiazole-based aggregation-induced emission luminogen, which includes a benzothiazole structure similar to this compound, has been developed as a ratiometric fluorescent chemosensor. This compound is highly sensitive for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Application in Sensing Metal Cations : Fluorinated benzothiazole derivatives have been investigated for their sensitivity to pH changes and selectivity in metal cations detection. These findings suggest potential applications in developing sensitive probes for specific cation sensing (Tanaka et al., 2001).

Drug Delivery and Formulation Development

- Novel Apoferritin Formulations for Antitumor Benzothiazoles : The poor water solubility of certain benzothiazole derivatives, including this compound, has led to the exploration of apoferritin (AFt) protein cages as a drug delivery vehicle. This approach aims to enhance the solubility and bioavailability of these compounds for cancer treatment (Breen et al., 2019).

Mécanisme D'action

Target of Action

5-Fluoro-1,2-benzothiazol-3-one, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s broad-spectrum antibacterial activity.

Mode of Action

The compound interacts with its targets, leading to the inhibition of essential enzymes and proteins. This interaction disrupts the normal functioning of the bacterial cell, leading to its death . The specific mode of action can vary depending on the target enzyme or protein, but generally involves the disruption of critical biochemical processes.

Biochemical Pathways

The affected pathways include DNA replication, cell wall synthesis, protein synthesis, and various metabolic pathways. The inhibition of these pathways disrupts the normal functioning of the bacterial cell, leading to its death . The compound’s broad range of targets allows it to affect multiple pathways simultaneously, enhancing its antibacterial efficacy.

Orientations Futures

Benzothiazole derivatives, including 5-Fluoro-1,2-benzothiazol-3-one, have shown potential in various fields of medicinal chemistry due to their wide range of biological activities . Future research could focus on developing more potent biologically active benzothiazole-based drugs . Additionally, non-coding RNAs could be targeted to modulate the response of neoplastic cells to benzothiazole derivatives .

Propriétés

IUPAC Name |

5-fluoro-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPCUKYPWPUJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)

![2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B3006611.png)